molecular formula C17H8BrCl2N3O2S B15098165 (3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15098165
M. Wt: 469.1 g/mol
InChI Key: KCMOVWCCYXBAHL-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 5-bromo-substituted indol-2-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • Thiazolidinone moiety: The 4-oxo-2-thioxo-thiazolidin-5-ylidene group introduces rigidity and hydrogen-bonding capacity, critical for interactions with biological targets .
  • Substituents: The (2E)-2-[(2,3-dichlorophenyl)imino] group provides electron-withdrawing effects and steric bulk, influencing solubility and target selectivity .

The stereochemistry (3Z, 2E) dictates spatial orientation, affecting molecular recognition in biological systems. This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity, based on structural analogs .

Properties

Molecular Formula

C17H8BrCl2N3O2S

Molecular Weight

469.1 g/mol

IUPAC Name

5-bromo-3-[2-(2,3-dichloroanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C17H8BrCl2N3O2S/c18-7-4-5-10-8(6-7)12(15(24)21-10)14-16(25)23-17(26-14)22-11-3-1-2-9(19)13(11)20/h1-6,25H,(H,22,23)

InChI Key

KCMOVWCCYXBAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Coupling Reactions: The final step involves coupling the thiazolidinone intermediate with the dichlorophenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the indole ring serves as a prime site for nucleophilic substitution. This reactivity is consistent with brominated indole derivatives :

  • Aromatic substitution : Bromine can be replaced by amines, alkoxides, or thiols under mild conditions.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids facilitates the introduction of aryl groups, as demonstrated in structurally related bromoindoles.

Reaction TypeConditionsProductReference
AminationNH₃, CuI, DMF5-amino derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl-substituted indole

Electrophilic Aromatic Substitution

The electron-rich indole core undergoes electrophilic substitution, though the bromine atom directs incoming electrophiles meta to its position :

  • Nitration : Occurs at position 4 or 6 of the indole ring using HNO₃/H₂SO₄.

  • Sulfonation : Requires oleum due to the deactivating effect of the bromine.

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring is susceptible to ring-opening under acidic or basic conditions :

  • Acid hydrolysis : Cleavage of the thiazolidinone ring generates a thiourea intermediate.

  • Base-induced rearrangement : Treatment with NaOH yields a thioamide derivative.

Example :

ThiazolidinoneHClThiourea+Indole-2-one[6]\text{Thiazolidinone} \xrightarrow{\text{HCl}} \text{Thiourea} + \text{Indole-2-one} \quad[6]

Oxidation

  • The thiazolidinone’s sulfur atom oxidizes to sulfoxide or sulfone derivatives with H₂O₂ or mCPBA .

  • The indole’s double bond undergoes epoxidation with peracids.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the imino group to C-N, altering the electronic configuration .

Cycloaddition Reactions

The exocyclic double bond (C5-ylidene) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride :

Thiazolidinone-ylidene+DienophileBicyclic adduct[5]\text{Thiazolidinone-ylidene} + \text{Dienophile} \rightarrow \text{Bicyclic adduct} \quad[5]

Coordination Chemistry

The imino and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for catalytic applications :

  • Complexation : Occurs in ethanol at 60°C, confirmed by UV-Vis and ESR spectroscopy .

Photochemical Reactions

UV irradiation induces E/Z isomerization at the C5-ylidene bond, altering the compound’s conformation and biological activity :

  • Isomerization kinetics : Monitored via HPLC, showing a half-life of 2.3 hours under 254 nm light.

Biological Derivatization

In medicinal chemistry studies, the dichlorophenylimino group is modified to enhance pharmacokinetic properties:

  • Acylation : Acetic anhydride acetylates the imino nitrogen, improving solubility .

  • Mannich reactions : Introduce aminomethyl groups at the indole’s 3-position .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, heterocyclic systems, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents/Modifications Notable Properties/Bioactivity
Target Compound Indol-2-one + thiazolidinone 5-Br, (2,3-dichlorophenyl)imino, 4-oxo, thioxo High polarity, potential kinase inhibition
5-(5-Bromo-1H-indol-3-ylmethylene)-imidazolone () Indole + imidazolone 5-Br, methyl group at N1 Moderate cytotoxicity (IC₅₀ = 12 µM)
5-Chloro-indolinone-thiazolidinone () Indolinone + thiazolidinone 5-Cl, 4-hydroxyphenylimino Enhanced solubility (logP = 1.8)
5-Bromo-3-(imidazol-5-yl)-indole () Indole + imidazole 5-Br, 2,5-dimethoxyphenethyl Serotonin receptor affinity (Ki = 0.8 nM)
Diethylaminophenyl-thiazolidinone () Thiazolidinone 4-(diethylamino)phenyl Improved membrane permeability (Papp = 8.1 × 10⁻⁶ cm/s)
sec-Butyl-thiazolidinone () Thiazolidinone sec-Butyl, 1-ethylindole High lipophilicity (logP = 3.5)

Key Findings:

Heterocyclic Core: Thiazolidinone-containing compounds (Target, ) exhibit stronger hydrogen-bonding capacity compared to imidazolone/imidazole derivatives (), correlating with improved target engagement in enzyme assays . The indol-2-one scaffold (Target, ) shows higher metabolic stability than indole derivatives () due to reduced oxidative susceptibility .

Substituent Effects: Halogenation: The 5-bromo group (Target, ) enhances halogen-bonding interactions compared to 5-chloro (), leading to ~20% higher potency in kinase inhibition assays . Aromatic Imines: The 2,3-dichlorophenylimino group (Target) improves selectivity for tyrosine kinases over serine/threonine kinases (selectivity ratio >15:1) compared to 4-hydroxyphenylimino () .

Physicochemical Properties :

  • Lipophilicity ranges from logP = 1.8 () to 3.5 (), with the Target compound balancing solubility (logP = 2.3) and permeability .
  • Thioxo groups (Target, ) increase metabolic stability by resisting cytochrome P450-mediated oxidation .

Biological Activity: Imidazole derivatives () demonstrate nanomolar affinity for neurotransmitter receptors, while thiazolidinones (Target, ) are more potent in antiproliferative assays (e.g., IC₅₀ = 5 µM vs. 12 µM for imidazolone derivatives) .

Computational Analysis of Structural Similarity

Using Tanimoto and Dice similarity indices (), the Target compound shares 65–72% structural similarity with and derivatives (due to thiazolidinone cores) but <50% similarity with imidazole/imidazolone analogs. This aligns with observed differences in bioactivity profiles .

Biological Activity

The compound (3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining bromine, thiazolidine, and indole moieties. The synthesis typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the bromine atom. Common methods include reactions between suitable indole derivatives and thiazolidine precursors under specific conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting microbial enzymes, leading to cell death. The exact mechanism involves interference with critical metabolic pathways in bacteria .

Case Study:
In a study evaluating a series of thiazolidinone derivatives, it was found that compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the low micromolar range .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines .

Mechanism of Action:
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. This includes potential interactions with receptors or enzymes that are critical for tumor growth .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line IC50/MIC Reference
AntimicrobialStaphylococcus aureusLow micromolar
AntimicrobialEscherichia coliLow micromolar
AnticancerHeLa (cervical cancer)IC50 = 10 µM
AnticancerMCF-7 (breast cancer)IC50 = 15 µM

Research Findings

Recent studies have highlighted the compound's potential as a lead structure for developing new antimicrobial and anticancer agents. The incorporation of halogen atoms like bromine and chlorine appears to enhance biological activity by increasing lipophilicity and altering interaction profiles with biological targets .

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